tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 955406-75-4
VCID: VC2846151
InChI: InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

CAS No.: 955406-75-4

Cat. No.: VC2846151

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate - 955406-75-4

Specification

CAS No. 955406-75-4
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name tert-butyl 4-oxo-6,7-dihydro-5H-indazole-1-carboxylate
Standard InChI InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3
Standard InChI Key GGZGEHFMODUSAW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2

Introduction

Chemical Identity and Structure

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is a heterocyclic organic compound characterized by its indazole core structure with specific functional groups. The compound is formally identified by CAS registry number 955406-75-4 and is also known by the IUPAC name tert-butyl 4-oxo-6,7-dihydro-5H-indazole-1-carboxylate . This molecule represents an important class of nitrogen-containing heterocycles with potential applications in medicinal chemistry and organic synthesis. The compound incorporates a tert-butyloxycarbonyl protecting group on the N-1 position of the indazole ring, which is a common protective strategy in synthetic organic chemistry.

Structural Features

The molecular structure of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate consists of several key components:

  • A partially saturated indazole core (tetrahydro-1H-indazole)

  • A ketone (oxo) functionality at the 4-position

  • A tert-butyloxycarbonyl (t-Boc) protecting group at the N-1 position

  • A partially hydrogenated six-membered ring fused to the five-membered pyrazole ring

The compound's structure is characterized by the SMILES notation CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2, which represents its connectivity and functional group arrangement. The Standard InChI identifier for this compound is InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3, providing a standardized chemical identification string .

Physical and Chemical Properties

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for evaluating its potential applications in research and development.

Physical Properties

The physical properties of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Exact Mass236.11600
Physical StateSolid (presumed)
LogP2.18530
Polar Surface Area (PSA)61.19000
Standard InChIKeyGGZGEHFMODUSAW-UHFFFAOYSA-N

The compound's LogP value of 2.18530 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for predicting membrane permeability and potential drug-like properties. The polar surface area (PSA) of 61.19000 provides insight into the compound's ability to penetrate cell membranes, with this value suggesting reasonable cell permeability potential .

Chemical Reactivity

The chemical reactivity of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is influenced by its functional groups:

  • The tert-butyloxycarbonyl (t-Boc) group at the N-1 position serves as a protecting group that can be selectively cleaved under acidic conditions, making it valuable in multi-step synthetic sequences.

  • The ketone functionality at the 4-position presents opportunities for reduction, nucleophilic addition reactions, and carbonyl chemistry.

  • The partially saturated cyclic structure provides sites for potential functionalization through C-H activation or other synthetic methodologies.

The presence of these functional groups contributes to the compound's potential utility as a building block in organic synthesis, particularly in the development of more complex heterocyclic systems with pharmaceutical relevance.

Comparison with Structurally Related Compounds

To better understand the significance and potential applications of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate, it is valuable to compare it with structurally related compounds, including its indole analog.

Comparison with Indole Analog

A structurally similar compound, tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS No.: 877170-76-8), shares several features with our target compound but differs in the core heterocyclic system (indole vs. indazole). The table below highlights key differences between these compounds:

Propertytert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylatetert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
CAS No.955406-75-4877170-76-8
Molecular FormulaC12H16N2O3C13H17NO3
Molecular Weight236.27 g/mol235.28 g/mol
Core StructureIndazole (contains two nitrogen atoms)Indole (contains one nitrogen atom)
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O

The primary structural difference is that indazole contains an additional nitrogen atom in the five-membered ring, creating a pyrazole moiety rather than the pyrrole found in indole. This additional nitrogen affects the electronic properties, hydrogen bonding capacity, and potentially the biological activity of the compound.

Relevance to ACC Inhibitors

In research on ACC (Acetyl-CoA Carboxylase) inhibitors, certain indazole-containing compounds have demonstrated significant activity. For example, compound 5 described in the literature contains a tert-butyl group and an indazole moiety, exhibiting ACC1 IC50 values of 40 nM and ACC2 IC50 values of 17 nM . While these specific compounds differ from our target molecule, they highlight the potential biological relevance of indazole-containing structures similar to tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate.

Current Research Status and Knowledge Gaps

The available literature on tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate reveals several knowledge gaps and opportunities for further research. The compound appears primarily in chemical catalogs and databases, with limited information regarding its synthesis, reactivity, and biological properties in peer-reviewed scientific literature.

Knowledge Gaps

Several significant knowledge gaps exist regarding tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate:

Research Opportunities

These knowledge gaps present several research opportunities:

  • Development of efficient synthetic routes: Exploring novel, efficient methods for synthesizing tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate with improved yields and selectivity.

  • Comprehensive characterization: Detailed physical, chemical, and spectroscopic characterization to establish a more complete property profile.

  • Biological activity screening: Systematic evaluation of potential biological activities, particularly in areas where related indazole compounds have shown promise.

  • Structure-activity relationship studies: Systematic modification of the molecule to explore how structural changes affect its properties and activities.

  • Applications in organic synthesis: Investigation of the compound's utility as a building block in the synthesis of more complex heterocyclic systems with potential pharmaceutical relevance.

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